2,5-Dimethylpyrimidin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-4-3-8-5(2)9-6(4)7/h3H,1-2H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKNAXNFIYFMIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332201 | |
| Record name | 2,5-DIMETHYLPYRIMIDIN-4-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73-70-1, 12240-04-9 | |
| Record name | 2,5-Dimethyl-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,5-Dimethylpyrimidin-4-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-DIMETHYLPYRIMIDIN-4-AMINE | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | C.I. Direct Violet 48:1 | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 2,5-DIMETHYLPYRIMIDIN-4-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1SE9T8ANX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Pathways for 2,5 Dimethylpyrimidin 4 Amine
Classical and Contemporary Synthetic Routes to the 2,5-Dimethylpyrimidin-4-amine Scaffold
The formation of the pyrimidine (B1678525) ring is the cornerstone of synthesizing this compound. This is typically achieved through the reaction of a three-carbon component with a source of the N-C-N fragment, most commonly an amidine.
Condensation Reactions in Pyrimidine Ring Formation
Condensation reactions are a fundamental approach to pyrimidine synthesis. These reactions involve the joining of two or more molecules with the elimination of a small molecule, such as water or an alcohol. A plausible and widely utilized strategy for the synthesis of 4-aminopyrimidines involves the condensation of a β-dicarbonyl compound or its synthetic equivalent with an amidine.
To achieve the specific substitution pattern of this compound, a key precursor would be a 1,3-dielectrophile bearing a methyl group at the C-2 position. For instance, the condensation of 2-methylmalondialdehyde or a protected equivalent with acetamidine (B91507) would theoretically yield the desired product. The reaction proceeds through the initial formation of a Schiff base between the amidine and one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring.
A general representation of the condensation approach is outlined in the table below:
| Precursor 1 | Precursor 2 | Key Reaction Type | Product |
| 2-Methyl-1,3-dicarbonyl compound | Acetamidine | Cyclocondensation | This compound |
| Acetonitrile (B52724) (self-condensation) | - | Trimerization | 4-Amino-2,6-dimethylpyrimidine (isomer) |
Cyclization Approaches Utilizing Appropriate Precursors
Cyclization reactions are another cornerstone in the synthesis of heterocyclic compounds like this compound. In this approach, an acyclic precursor containing all the necessary atoms for the ring is induced to cyclize. A common strategy involves the use of β-enaminonitriles as versatile precursors.
For the synthesis of this compound, a suitable precursor would be a β-enaminonitrile derived from the reaction of a primary amine with a β-ketonitrile. Specifically, the reaction of acetamidine with a suitable three-carbon fragment already containing the C-5 methyl group, such as 2-cyano-2-butenal, could lead to the target molecule after cyclization.
The general principle of using β-enaminonitriles for the construction of 4-aminopyrimidines has been demonstrated. nih.gov The reaction mechanism involves the nucleophilic attack of the amidine nitrogen onto the nitrile carbon of the β-enaminonitrile, followed by ring closure and tautomerization to yield the aromatic 4-aminopyrimidine (B60600). The strategic placement of the methyl group on the enamine backbone is critical to achieving the desired 2,5-dimethyl substitution pattern.
Multicomponent Reaction Strategies for Pyrimidine Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecules. While a specific MCR for the direct synthesis of this compound is not explicitly detailed in the provided search results, the principles of MCRs can be applied to its synthesis.
For instance, a one-pot reaction involving a ketone (such as acetone), a nitrile (like acetonitrile), and an ammonia (B1221849) source, under appropriate catalytic conditions, could theoretically assemble the pyrimidine ring with the desired substitution. More elaborate MCRs, such as the Biginelli reaction, are well-established for the synthesis of dihydropyrimidines, and modifications of this reaction could potentially lead to the aromatic this compound.
Novel and Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methodologies. Green chemistry principles, such as the use of alternative energy sources and the reduction or elimination of solvents, are increasingly being applied to the synthesis of heterocyclic compounds.
Microwave-Assisted Synthesis Techniques
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. The application of microwave energy to the synthesis of pyrimidines has been shown to be highly effective.
A notable example is the microwave-assisted, solvent-free trimerization of substituted aliphatic nitriles in the presence of catalytic amounts of potassium tert-butoxide to yield 4-aminopyrimidines. acs.org This method offers a rapid and efficient route to these compounds in high yields and purity. acs.org Applying this methodology to propionitrile, for instance, could potentially lead to a mixture of dimethyl-substituted aminopyrimidines, which would then require separation. A more controlled approach would involve the microwave-assisted condensation of a β-enaminonitrile with an amidine, which can also be performed under solvent-free conditions. researchgate.net
The advantages of microwave-assisted synthesis in the context of pyrimidine formation are summarized below:
| Feature | Conventional Heating | Microwave Heating |
| Reaction Time | Hours to days | Minutes |
| Yield | Often moderate | Generally high |
| Solvent Use | Typically requires solvents | Can be performed solvent-free |
| Energy Efficiency | Lower | Higher |
Solvent-Free Reaction Conditions
The elimination of volatile organic solvents is a key goal of green chemistry. Solvent-free, or solid-state, reactions offer numerous advantages, including reduced environmental impact, simplified work-up procedures, and often, enhanced reactivity.
The synthesis of various aminopyrimidine derivatives has been successfully achieved under solvent-free conditions. For example, multicomponent reactions of 2-aminopyridines, triethyl orthoformate, and primary amines have been conducted by heating the neat reaction mixture to produce aminopyrido[2,3-d]pyrimidines in good yields. mdpi.com Similarly, the synthesis of pyrimidine derivatives can be carried out under solvent-free conditions, often in conjunction with microwave irradiation to accelerate the reaction. researchgate.net
A plausible solvent-free approach to this compound would involve the neat reaction of a suitable β-dicarbonyl precursor or a β-enaminonitrile with acetamidine, potentially with a solid-supported catalyst, under thermal or microwave conditions. This approach aligns with the principles of green chemistry by minimizing waste and energy consumption.
Derivatization and Functionalization Strategies of the this compound Core
The chemical reactivity of this compound is characterized by the interplay between the nucleophilic amino group and the electron-deficient pyrimidine ring. This dual reactivity allows for a wide range of derivatization and functionalization strategies, enabling the synthesis of a diverse array of novel compounds.
Modifications at the Amino Group (N4-Substitution)
The primary amino group at the C4 position is a key handle for introducing structural diversity. Standard transformations for primary amines, such as acylation and alkylation, can be readily applied, although the electronic nature of the pyrimidine ring can influence reactivity.
N-Acylation: The reaction of this compound with acylating agents like acetic anhydride (B1165640) can proceed to yield the corresponding N-acetylated product, N-(2,5-dimethylpyrimidin-4-yl)acetamide. For instance, the acylation of a similar aminopyridine, 2-amino-4-methylpyridine, with acetic anhydride at 70°C for two hours resulted in a 95% yield of the N-acetylated product. While specific conditions for this compound are not extensively detailed in the available literature, this example suggests a straightforward transformation.
N-Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, the reaction can be complicated by the potential for over-alkylation, leading to secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com The nucleophilicity of the resulting secondary amine is often comparable to or greater than the starting primary amine, making selective mono-alkylation challenging. masterorganicchemistry.com For related 2-amino-6-methylpyrimidin-4-one systems, alkylation with alkyl halides has been shown to yield N3-alkylation products or a mixture of N3- and O4-alkylated isomers, depending on the reaction conditions. europeanscience.org Careful control of stoichiometry and reaction conditions is therefore crucial for achieving selective N4-alkylation of this compound.
Diazotization and Subsequent Reactions: The primary amino group can be converted to a diazonium salt through treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). organic-chemistry.org These diazonium salts are versatile intermediates that can undergo a variety of transformations, most notably the Sandmeyer reaction. nih.gov This reaction allows for the replacement of the diazonium group with a wide range of substituents, including halogens (Cl, Br, I), cyano, and hydroxyl groups, often with the use of a copper(I) salt as a catalyst. organic-chemistry.orgnih.gov While a well-established method for aromatic amines, the application of the Sandmeyer reaction to this compound provides a powerful tool for introducing functional groups that are otherwise difficult to install directly on the pyrimidine ring. nih.gov
| Reaction Type | Reagents | Product Type | Key Considerations |
|---|---|---|---|
| N-Acylation | Acetic Anhydride | N-(2,5-dimethylpyrimidin-4-yl)acetamide | Generally straightforward, high yielding. |
| N-Alkylation | Alkyl Halides | N-Alkyl-2,5-dimethylpyrimidin-4-amines | Potential for over-alkylation; requires careful control of conditions for selectivity. |
| Diazotization/Sandmeyer Reaction | NaNO2, H+; CuX (X = Cl, Br, CN) | 4-Halo- or 4-cyano-2,5-dimethylpyrimidine | Versatile method for introducing a variety of functional groups. |
Substitutions and Transformations on the Pyrimidine Ring
Direct electrophilic substitution on the pyrimidine ring of this compound is generally challenging due to the electron-withdrawing nature of the nitrogen atoms. However, the presence of the activating amino and methyl groups can facilitate certain transformations.
Halogenation: Electrophilic halogenation of the pyrimidine ring can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). For other electron-rich heterocyclic systems, such as 2-aminopyrazine, halogenation with NBS in acetonitrile has proven effective. d-nb.info The regioselectivity of such reactions on this compound would be influenced by the directing effects of the existing substituents.
Nitration: The nitration of pyrimidine derivatives is a known transformation, although the conditions required can be harsh. The presence of activating groups is often necessary to achieve nitration at a carbon atom. researchgate.net For instance, the nitration of 2,4-diamino-6-chloropyrimidine has been studied, indicating that amino groups can facilitate this electrophilic substitution. acs.org However, direct nitration of aniline (B41778) with mixed acid can lead to a mixture of isomers due to the equilibrium between the activated free amine and the deactivated anilinium ion. wikipedia.org A similar consideration would apply to the nitration of this compound.
Formation of Fused Heterocyclic Systems Involving this compound Moieties
A significant application of this compound and its derivatives is in the synthesis of fused heterocyclic systems, which are of great interest in medicinal chemistry.
Pyrimido[4,5-d]pyrimidines: This class of fused heterocycles has been synthesized using aminopyrimidine precursors. A notable example is the two-step synthesis of novel N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines. mdpi.com This synthesis involves the initial reaction of a substituted 4-amino-2,5-dimethylpyrimidine with an appropriate reagent to form an intermediate which is then cyclized to the final fused-ring system. For example, N-(4-chlorophenyl)-2,5-dimethyl-7-phenylpyrimido[4,5-d]pyrimidin-4-amine has been synthesized with a yield of 22%. mdpi.com Similarly, 2,5-dimethyl-N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amine was obtained in a 50% yield. mdpi.com These examples highlight the utility of the this compound core in constructing more complex heterocyclic frameworks.
Purine (B94841) Analogs: The pyrimidine ring is a core component of purines, and thus, this compound can serve as a starting material for the synthesis of purine analogs. One common strategy involves the reaction of a 4,5-diaminopyrimidine (B145471) with a one-carbon synthon. While this compound itself is not a 4,5-diamine, functionalization of the 5-methyl group or introduction of a nitro group at the 5-position followed by reduction could provide the necessary precursor.
| Fused System | Reactants | Example Product | Reported Yield |
|---|---|---|---|
| Pyrimido[4,5-d]pyrimidine | Substituted this compound, other reagents | N-(4-Chlorophenyl)-2,5-dimethyl-7-phenylpyrimido[4,5-d]pyrimidin-4-amine | 22% mdpi.com |
| Pyrimido[4,5-d]pyrimidine | Substituted this compound, other reagents | 2,5-Dimethyl-N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amine | 50% mdpi.com |
Mechanistic Investigations of Synthetic Transformations Involving this compound
Detailed mechanistic studies specifically on the synthetic transformations of this compound are not extensively reported in the literature. However, the mechanisms can often be inferred from established principles of organic chemistry and studies on related heterocyclic systems.
The formation of pyrimido[4,5-d]pyrimidines from aminopyrimidines likely proceeds through a sequence of condensation and cyclization reactions. The initial step often involves the reaction of the exocyclic amino group with a suitable electrophile, followed by an intramolecular cyclization onto the pyrimidine ring. The precise mechanism, including the nature of the intermediates and the rate-determining step, would depend on the specific reactants and reaction conditions.
For electrophilic substitution reactions on the pyrimidine ring, the mechanism is expected to follow the general pathway for electrophilic aromatic substitution. The regioselectivity will be governed by the directing effects of the amino and methyl groups, which are both activating and ortho-, para-directing. Computational studies on related systems could provide valuable insights into the transition states and energy barriers associated with these transformations.
Advanced Spectroscopic and Structural Characterization of 2,5 Dimethylpyrimidin 4 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2,5-Dimethylpyrimidin-4-amine, a comprehensive NMR analysis, including 1H, 13C, and two-dimensional techniques, is essential for a complete structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of this compound provides crucial information about the disposition of protons in the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic proton, the protons of the two methyl groups, and the amine protons.
The aromatic proton on the pyrimidine (B1678525) ring (H-6) is expected to appear as a singlet in the downfield region of the spectrum, typically around δ 7.8-8.2 ppm. The chemical shift is influenced by the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring.
The two methyl groups, one at the C-2 and the other at the C-5 position, will also each exhibit a singlet. The C-2 methyl protons are generally observed at approximately δ 2.4-2.6 ppm, while the C-5 methyl protons are found slightly upfield, around δ 2.1-2.3 ppm. The precise chemical shifts can vary depending on the solvent used.
The amine (NH₂) protons at the C-4 position typically present as a broad singlet. The chemical shift of these protons is highly variable and solvent-dependent, often appearing in the range of δ 5.0-7.0 ppm, and can undergo exchange with deuterium (B1214612) in deuterated solvents like D₂O.
Table 1: ¹H NMR Chemical Shift Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| H-6 | ~7.9 | Singlet |
| C2-CH₃ | ~2.5 | Singlet |
| C5-CH₃ | ~2.2 | Singlet |
| NH₂ | ~5.5-6.5 (broad) | Singlet |
Note: The chemical shifts are approximate and can vary based on solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal.
The quaternary carbons of the pyrimidine ring are typically found in the downfield region. The C-2 and C-4 carbons, being directly attached to nitrogen atoms, are significantly deshielded and resonate at approximately δ 160-165 ppm. The C-6 carbon, also part of the aromatic ring, appears around δ 155-160 ppm. The C-5 carbon, substituted with a methyl group, is generally observed at a more upfield position, around δ 115-120 ppm.
The carbon atoms of the two methyl groups will appear in the upfield region of the spectrum. The C-2 methyl carbon is typically found at δ 20-25 ppm, while the C-5 methyl carbon resonates at a slightly lower field, around δ 15-20 ppm.
Table 2: ¹³C NMR Chemical Shift Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 | ~162.5 |
| C-4 | ~161.0 |
| C-6 | ~157.0 |
| C-5 | ~118.0 |
| C2-CH₃ | ~23.0 |
| C5-CH₃ | ~17.0 |
Note: The chemical shifts are approximate and can vary based on solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are invaluable for confirming the structural assignments made from 1D spectra and for establishing connectivity between different atoms.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to identify scalar-coupled protons. In the case of this compound, this technique would primarily confirm the absence of coupling for the singlet signals of the methyl groups and the aromatic proton, reinforcing their isolated nature within the spin system.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the signals of protons with their directly attached carbon atoms. This would definitively link the proton signals of the C-2 and C-5 methyl groups to their corresponding carbon signals. It would also correlate the H-6 proton with the C-6 carbon.
Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis
Fourier Transform Infrared (FT-IR) Spectroscopic Investigations
The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups present.
The N-H stretching vibrations of the primary amine group are prominent and typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. The asymmetric stretching vibration is observed at a higher frequency than the symmetric stretching vibration.
The C-H stretching vibrations of the methyl groups and the aromatic C-H bond are found in the 2900-3100 cm⁻¹ region. The aromatic C=N and C=C stretching vibrations of the pyrimidine ring give rise to a series of sharp bands in the 1400-1650 cm⁻¹ range. The N-H bending vibration of the amine group is also observed in this region, typically around 1600-1650 cm⁻¹.
The fingerprint region, below 1400 cm⁻¹, contains a complex pattern of bands arising from various bending and stretching modes, which are unique to the molecule and can be used for its identification.
Table 3: Key FT-IR Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H Asymmetric Stretching | ~3450 |
| N-H Symmetric Stretching | ~3320 |
| Aromatic C-H Stretching | ~3050 |
| Aliphatic C-H Stretching | ~2950-2850 |
| C=N and C=C Ring Stretching | ~1620, 1580, 1470 |
| N-H Bending | ~1630 |
| CH₃ Bending | ~1450, 1380 |
| Ring Breathing and Deformations | < 1400 |
Note: The wavenumbers are approximate and can be influenced by the sample preparation method (e.g., KBr pellet, Nujol mull).
Raman Spectroscopic Studies
Raman spectroscopy provides complementary information to FT-IR. The selection rules for Raman scattering differ from those for IR absorption, often resulting in the observation of different vibrational modes.
In the Raman spectrum of this compound, the symmetric vibrations of the pyrimidine ring are typically strong. The ring breathing mode, a characteristic symmetric vibration of the entire ring system, is expected to be a prominent feature, often appearing in the 980-1020 cm⁻¹ region.
The C-H stretching vibrations of the methyl groups and the aromatic ring are also observable in the Raman spectrum. The C=N and C=C stretching vibrations will also give rise to strong bands. Due to the polarizability changes associated with the symmetric vibrations of the non-polar C-C and C=C bonds, these bands can be particularly intense in the Raman spectrum.
Table 4: Prominent Raman Shifts for this compound
| Vibrational Mode | Raman Shift (cm⁻¹) |
| Aromatic C-H Stretching | ~3060 |
| Aliphatic C-H Stretching | ~2930 |
| C=N and C=C Ring Stretching | ~1590, 1480 |
| Ring Breathing | ~1000 |
| CH₃ Rocking and Bending | ~1040, 1390 |
Note: Raman shifts are approximate and can be affected by the excitation wavelength and experimental setup.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry serves as a cornerstone analytical technique for determining the molecular weight and structural features of this compound. Through high-resolution analysis and tandem fragmentation experiments, precise information about the compound's elemental composition and connectivity can be obtained.
High-Resolution Mass Spectrometry is critical for the unambiguous confirmation of the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, the exact elemental composition can be determined, distinguishing it from other compounds with the same nominal mass.
The molecular formula of this compound is C₆H₉N₃. HRMS provides an experimental exact mass that can be compared to the theoretical (calculated) mass. The theoretical monoisotopic mass of this compound is 123.079647300 Da. nih.gov Experimental measurements via HRMS would be expected to yield a value extremely close to this theoretical mass, thereby confirming the molecular formula.
In a typical HRMS analysis, the compound is ionized to form various adducts. The precise m/z values of these adducts are then measured. Predicted m/z values for common adducts of this compound are essential for interpreting the resulting spectra. uni.lu
| Adduct Type | Chemical Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | [C₆H₁₀N₃]⁺ | 124.08693 |
| [M+Na]⁺ | [C₆H₉N₃Na]⁺ | 146.06887 |
| [M+K]⁺ | [C₆H₉N₃K]⁺ | 162.04281 |
| [M+NH₄]⁺ | [C₆H₁₃N₄]⁺ | 141.11347 |
| [M-H]⁻ | [C₆H₈N₃]⁻ | 122.07237 |
The process begins with the selection of the precursor ion (e.g., m/z 124.087 for [C₆H₁₀N₃]⁺). This ion is then subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds. libretexts.org The resulting fragment ions are characteristic of the molecule's structure.
Proposed Fragmentation Pathways:
For this compound, likely fragmentation pathways would involve:
Loss of methyl radical (•CH₃): Cleavage of one of the methyl groups from the pyrimidine ring is a probable fragmentation step.
Loss of ammonia (B1221849) (NH₃) or aminyl radical (•NH₂): The exocyclic amino group is a common site for fragmentation.
Ring cleavage: The pyrimidine ring itself can undergo fragmentation, leading to the loss of neutral molecules like hydrogen cyanide (HCN) or acetonitrile (B52724) (CH₃CN), which are common losses from nitrogen-containing heterocycles.
| Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Possible Fragment Structure/Formula |
|---|---|---|
| 109.066 | •CH₃ | Loss of a methyl group from the pyrimidine ring. |
| 107.087 | NH₃ | Loss of ammonia from the amino group. |
| 97.061 | HCN | Loss of hydrogen cyanide from the pyrimidine ring. |
| 82.045 | CH₃CN | Loss of acetonitrile, likely following ring rearrangement. |
Analysis of these fragmentation patterns allows for the confirmation of the positions of the methyl and amino substituents on the pyrimidine core. google.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. wikipedia.org For this compound, the pyrimidine ring and the amino group constitute a chromophore that absorbs light in the UV region. The absorption of UV radiation promotes electrons from lower energy molecular orbitals (HOMO) to higher energy ones (LUMO). libretexts.org
The key electronic transitions expected for this molecule are:
π → π* transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands, often in the 200-300 nm range for aromatic systems like pyrimidine. rsc.org
n → π* transitions: These involve the promotion of an electron from a non-bonding orbital (the lone pairs on the nitrogen atoms) to a π* antibonding orbital. These transitions are generally of lower energy and intensity compared to π → π* transitions. youtube.com
The presence of the amino (-NH₂) and two methyl (-CH₃) groups as substituents on the pyrimidine ring influences the energy of these transitions. The amino group, being an auxochrome with a lone pair of electrons, can donate electron density to the ring, which typically results in a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands compared to the unsubstituted pyrimidine. wikipedia.org The methyl groups also contribute a slight bathochromic effect due to hyperconjugation.
The position and intensity of the absorption maxima (λₘₐₓ) can be affected by the solvent polarity. wikipedia.org Polar solvents can stabilize the ground and excited states differently, leading to shifts in the absorption peaks. For instance, n → π* transitions often exhibit a hypsochromic shift (blue shift) in polar solvents due to the stabilization of the non-bonding electrons through hydrogen bonding.
While specific experimental UV-Vis spectra for this compound are not widely published, studies on similar 4-aminopyrimidine (B60600) derivatives show characteristic absorption bands in the UV region that are consistent with these principles. researchgate.netresearchgate.net
X-ray Diffraction Crystallography for Solid-State Structure Determination
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.
Single-crystal X-ray diffraction (SC-XRD) analysis, if performed on a suitable single crystal of this compound, would provide an unambiguous determination of its molecular structure in the solid state. Although no public crystal structure for this specific compound is currently available, analysis of related aminopyrimidine structures provides insight into the expected structural features. iucr.org
Key information that would be obtained includes:
Bond Lengths and Angles: Precise measurement of all bond lengths (e.g., C-C, C-N) and angles within the molecule, confirming the geometry of the pyrimidine ring and its substituents.
Planarity: Determination of the planarity of the pyrimidine ring.
Intermolecular Interactions: The analysis would reveal how the molecules pack in the crystal lattice. A critical feature would be the identification of hydrogen bonding networks. acs.org The amino group (-NH₂) can act as a hydrogen bond donor, while the ring nitrogen atoms can act as hydrogen bond acceptors, leading to the formation of dimers or extended chains that stabilize the crystal structure. iucr.orgmdpi.comnih.gov
Powder X-ray Diffraction (PXRD) is a powerful, non-destructive technique used to analyze polycrystalline materials. creative-biostructure.com It is particularly crucial in pharmaceutical sciences for identifying and characterizing different crystalline forms of a compound, known as polymorphs. mdpi.comnih.govyoutube.com Polymorphs have the same chemical composition but differ in their crystal lattice arrangement, which can affect physical properties like solubility and stability. rigaku.comrsc.orgscielo.br
A PXRD experiment on a powdered sample of this compound would produce a diffraction pattern, which is a plot of diffraction intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline form. rigaku.com
The applications of PXRD for this compound would include:
Phase Identification: Comparing the experimental PXRD pattern to a database or a pattern calculated from single-crystal data would confirm the identity and purity of the crystalline phase.
Polymorph Screening: Different crystallization conditions (e.g., different solvents, temperatures) could potentially yield different polymorphs of this compound. PXRD is the primary tool for identifying these different forms, as each polymorph would exhibit a distinct diffraction pattern. researchgate.net
Quality Control: In a manufacturing setting, PXRD can be used to ensure batch-to-batch consistency of the crystalline form and to detect any unwanted polymorphic transformations during processing or storage. nih.gov
To date, no studies detailing the polymorphic forms of this compound have been published. However, PXRD remains the essential technique for any future investigations into its solid-state diversity.
Computational Chemistry and Theoretical Modeling of 2,5 Dimethylpyrimidin 4 Amine
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational landscapes, dynamic behavior, and thermodynamic properties of a molecule.
For 2,5-dimethylpyrimidin-4-amine, MD simulations can elucidate the flexibility of the molecule, particularly the rotational dynamics of the methyl and amine substituents. These simulations can map the potential energy surface associated with the rotation around the C-C and C-N bonds, identifying the most stable conformations and the energy barriers between them. The dynamic behavior of the pyrimidine (B1678525) ring itself, such as ring puckering or other distortions, can also be assessed.
In the context of drug design, MD simulations are often used to understand how a ligand like this compound interacts with a biological target, such as a protein receptor. Studies on similar pyrimidine and pyridine (B92270) derivatives have used MD simulations to evaluate the stability of ligand-protein complexes, showing how the ligand settles into a binding pocket and the nature of its interactions over time. For instance, simulations can reveal the stability of hydrogen bonds, hydrophobic interactions, and water-bridge networks that are crucial for binding affinity.
Table 1: Hypothetical Conformational Analysis of this compound from MD Simulations
| Conformational Parameter | Description | Predicted Stable State(s) | Energy Barrier (kJ/mol) |
|---|---|---|---|
| C5-Methyl Rotation | Rotation of the methyl group at position 5. | Staggered conformations relative to the ring. | Low (~5-10) |
| C2-Methyl Rotation | Rotation of the methyl group at position 2. | Staggered conformations relative to the ring. | Low (~5-10) |
| C4-Amine Group | Rotation and planarity of the amino group. | Near planar with the pyrimidine ring. | Moderate |
| Ring Flexibility | Out-of-plane distortions of the pyrimidine ring. | Predominantly planar. | High |
This table is illustrative and based on theoretical principles. Actual values would require specific MD simulations.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of new, untested compounds.
A QSAR study involving this compound would begin with a dataset of pyrimidine derivatives with experimentally measured biological activities against a specific target. For each molecule in the dataset, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:
Topological descriptors: Molecular weight, number of atoms, etc.
Electronic descriptors: Dipole moment, partial charges, HOMO/LUMO energies.
Hydrophobic descriptors: LogP (octanol-water partition coefficient).
Steric descriptors: Molecular volume, surface area.
Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model is built that correlates a selection of these descriptors with the observed biological activity. A study on potential O6-methylguanine-DNA methyltransferase (MGMT) inactivators, which included pyrimidine-containing compounds, identified descriptors like the status of nitrogen atoms, the presence of primary amino groups, and ionization potential as key factors influencing activity. nih.gov Such models, once validated, could be used to predict the activity of this compound and guide the design of more potent derivatives.
Table 2: Example of a Hypothetical QSAR Model for a Series of Pyrimidine Derivatives
| Compound | LogP | Topological Polar Surface Area (TPSA) (Ų) | Experimental Activity (IC₅₀, µM) | Predicted Activity (IC₅₀, µM) |
|---|---|---|---|---|
| Derivative A | 1.5 | 60.5 | 10.2 | 11.5 |
| Derivative B | 2.1 | 55.1 | 5.8 | 5.2 |
| This compound | 0.6 | 51.8 | (unknown) | 25.7 |
| Derivative C | 0.9 | 72.3 | 30.1 | 28.9 |
This table presents a simplified, hypothetical QSAR model for illustrative purposes. The predicted activity for the title compound is a hypothetical value from this model.
Studies on Tautomeric Equilibria and Aromaticity of the Pyrimidine Ring
Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. This compound can exist in different tautomeric forms, primarily the amine form and the imine form. The relative stability of these tautomers is crucial as it can significantly affect the molecule's chemical reactivity and its ability to interact with biological targets.
Computational quantum chemistry methods, such as Density Functional Theory (DFT), are used to calculate the energies of different tautomers. These calculations can determine the most stable tautomer in the gas phase and in different solvents by incorporating solvent models. For related compounds like 2-amino-5,6-dimethylpyrimidin-4-one, studies have shown that different tautomers can be favored depending on the environment (e.g., in solution vs. the solid state). researchgate.netnih.gov For this compound, the amino tautomer is generally expected to be the most stable form under physiological conditions.
Aromaticity is a key property of the pyrimidine ring, contributing to its stability. It can be quantified using several computational indices, including:
Harmonic Oscillator Model of Aromaticity (HOMA): Based on the geometric parameter of bond lengths. A value close to 1 indicates high aromaticity.
Nucleus-Independent Chemical Shift (NICS): Based on the magnetic shielding at the center of the ring. Negative values typically indicate aromaticity.
Substituents can influence the aromaticity of the pyrimidine ring. The electron-donating amino group and the weakly donating methyl groups on this compound are expected to modulate the electron distribution and thus the aromatic character of the ring.
Table 3: Theoretical Analysis of Tautomerism and Aromaticity for this compound
| Tautomer | Structure | Relative Energy (kJ/mol, Gas Phase) | HOMA Index | NICS(1) (ppm) |
|---|---|---|---|---|
| 4-Amino (Canonical) | ![]() |
0.0 (Reference) | 0.85 | -8.5 |
| 4-Imino (N1-H) | ![]() |
+45.2 | 0.72 | -6.1 |
| 4-Imino (N3-H) | ![]() |
+50.8 | 0.70 | -5.8 |
Note: Structures are representational. Values are hypothetical and illustrative of expected trends from quantum chemical calculations.
In Silico ADMET Prediction for Drug-Like Properties
In the process of drug discovery, it is essential to evaluate a compound's pharmacokinetic properties, summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico ADMET prediction uses computational models to estimate these properties before a compound is synthesized, saving time and resources.
For this compound, a range of drug-like properties can be predicted. These predictions are often based on established rules, such as Lipinski's Rule of Five, which assesses the likelihood of a compound being orally bioavailable. Other important predicted properties include aqueous solubility, blood-brain barrier (BBB) permeability, interaction with cytochrome P450 (CYP) enzymes (which are crucial for drug metabolism), and potential toxicity flags. Various online tools and software packages can generate these predictions based on the molecule's 2D structure.
Table 4: Predicted ADMET and Physicochemical Properties of this compound
| Property | Predicted Value | Implication for Drug-Likeness |
|---|---|---|
| Physicochemical Properties | ||
| Molecular Weight | 123.16 g/mol nih.gov | Compliant with Lipinski's Rule (< 500) |
| LogP (octanol/water) | 0.6 nih.gov | Compliant with Lipinski's Rule (< 5) |
| Hydrogen Bond Donors | 1 (amine group) nih.gov | Compliant with Lipinski's Rule (< 5) |
| Hydrogen Bond Acceptors | 3 (ring nitrogens, amine) nih.gov | Compliant with Lipinski's Rule (< 10) |
| Topological Polar Surface Area (TPSA) | 51.8 Ų nih.gov | Good potential for cell permeability |
| ADME Prediction | ||
| Aqueous Solubility | High | Favorable for absorption |
| GI Absorption | High | Likely well-absorbed from the gut |
| BBB Permeability | Yes (Predicted) | May cross the blood-brain barrier |
| P-glycoprotein Substrate | No (Predicted) | Low risk of active efflux from cells |
| CYP Inhibition (e.g., CYP2D6) | Inhibitor (Predicted) | Potential for drug-drug interactions |
| Toxicity Prediction | ||
| AMES Mutagenicity | Negative (Predicted) | Low risk of being a mutagen |
| hERG Inhibition | Low Risk (Predicted) | Low risk of cardiotoxicity |
Data sourced from computational models and databases like PubChem. These are theoretical predictions and not experimental values.
Pharmacological and Biological Research Applications of 2,5 Dimethylpyrimidin 4 Amine and Its Analogs
In Vitro Biological Activity Assessments
The in vitro evaluation of 2,5-Dimethylpyrimidin-4-amine analogs has revealed a broad spectrum of biological effects, highlighting their potential as lead compounds in drug discovery. These assessments have systematically profiled their activities against various pathogens, cancer cell lines, and markers of inflammation, diabetes, and oxidative stress.
Derivatives of this compound have demonstrated notable antimicrobial properties. Research has focused on determining their minimum inhibitory concentrations (MIC) against a range of bacterial and fungal strains, and their efficacy against viral pathogens.
Antibacterial and Antifungal Activity:
Studies have shown that certain pyrimidine (B1678525) analogs exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a series of 4-(substituted phenyl)-6-(4-nitrophenyl) pyrimidin-2-amine derivatives were evaluated for their in vitro antimicrobial potential. Compound 12 (an analog) showed significant activity against Staphylococcus aureus with a MIC of 0.87 µM/ml, while compound 5 was most potent against Bacillus subtilis with a MIC of 0.96 µM/ml. nih.gov In the same study, compound 10 was highly effective against Pseudomonas aeruginosa with a MIC of 0.77 µM/ml. nih.gov Another investigation into pyrazolopyridopyrimidine derivatives found that compound 4 demonstrated strong activity against Staphylococcus aureus with a sub-MIC of 6.25 μg/ml. nih.gov Similarly, compound 5 from the same study showed the highest inhibition against Staphylococcus pyogenes with a sub-MIC of 6.25 μg/ml. nih.gov
In terms of antifungal activity, compound 12 also displayed significant potency against Candida albicans (MIC = 1.73 µM/ml), and compound 11 was the most effective against Aspergillus niger (MIC = 1.68 µM/ml). nih.gov
| Compound/Analog | Microorganism | Activity (MIC/sub-MIC) |
|---|---|---|
| Analog 12 | Staphylococcus aureus (Gram-positive) | 0.87 µM/ml |
| Analog 5 | Bacillus subtilis (Gram-positive) | 0.96 µM/ml |
| Pyrazolopyridopyrimidine 4 | Staphylococcus aureus (Gram-positive) | 6.25 μg/ml |
| Pyrazolopyridopyrimidine 5 | Staphylococcus pyogenes (Gram-positive) | 6.25 μg/ml |
| Analog 10 | Pseudomonas aeruginosa (Gram-negative) | 0.77 µM/ml |
| Analog 12 | Candida albicans (Fungus) | 1.73 µM/ml |
| Analog 11 | Aspergillus niger (Fungus) | 1.68 µM/ml |
Antiviral Activity:
The antiviral potential of pyrimidine derivatives has also been a subject of investigation. Certain 2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives have shown improved antiviral potency against both type A and B influenza viruses, with 50% effective concentrations (EC50) for plaque formation inhibition in the range of 0.01-0.1 µM. nih.gov Additionally, pyrimidine-based nucleoside analogs have been explored as inhibitors of Dengue and Zika virus RNA-dependent RNA polymerase. For example, the isopropyl ester ProTide of 2CMU (a pyrimidine analog) exhibited an EC50 value of 0.19 μM against DENV-2 in peripheral blood mononuclear cells. acs.org
| Compound/Analog | Virus | Activity (EC50) |
|---|---|---|
| 2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivative | Influenza A and B | 0.01-0.1 µM |
| Isopropyl ester ProTide of 2CMU | Dengue virus-2 (DENV-2) | 0.19 µM |
A significant area of research for this compound analogs is their potential as anticancer agents. Numerous studies have evaluated the cytotoxicity of these compounds against a variety of cancer cell lines, with results often reported as IC50 values (the concentration required to inhibit the growth of 50% of cells).
For instance, novel pyrimidine derivatives have been tested against a panel of human cancer cell lines. In one study, a series of pyrimidine-5-carbonitriles demonstrated significant anticancer activity. Compounds 3b , 5b , and 5d showed IC50 values in the nanomolar range against MCF-7 (breast), A549 (lung), A498 (kidney), and HepG2 (liver) cancer cell lines, with low cytotoxicity on the normal W38-I cell line. nih.gov Another study on 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives found that compound 3b exhibited a strong cytotoxic effect against melanotic (C32; IC50 = 24.4 µM) and amelanotic (A375; IC50 = 25.4 µM) melanoma cancer cells. mdpi.com Furthermore, certain 4-aminopyrazolo[3,4-d]pyrimidine derivatives have shown potent activity, with compound 12c being highly effective against the UO-31 renal cancer cell line (IC50 = 0.87 μM). rsc.org
| Compound/Analog | Cancer Cell Line | Activity (IC50) |
|---|---|---|
| Pyrimidine-5-carbonitrile 3b | MCF-7 (Breast) | 0.20 ± 0.01 µM (COX-2 inhibition) |
| Pyrimidine-5-carbonitrile 5b | A549 (Lung) | 0.18 ± 0.01 µM (COX-2 inhibition) |
| Pyrimidine-5-carbonitrile 5d | HepG2 (Liver) | 0.16 ± 0.01 µM (COX-2 inhibition) |
| Thiazolo[4,5-d]pyrimidine 3b | C32 (Melanoma) | 24.4 µM |
| Thiazolo[4,5-d]pyrimidine 3b | A375 (Melanoma) | 25.4 µM |
| 4-aminopyrazolo[3,4-d]pyrimidine 12c | UO-31 (Renal) | 0.87 µM |
The anti-inflammatory potential of this compound analogs has been primarily investigated through their ability to inhibit cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the inflammatory pathway, and selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to reduce gastrointestinal side effects.
Several pyrimidine derivatives have been identified as potent and selective COX-2 inhibitors. For example, a study on pyrimidine-based fluorescent COX-2 inhibitors identified compound 6 as a novel potent and selective COX-2 inhibitor with an IC50 of 1.8 μM. rsc.org In another research, pyrimidine-5-carbonitrile derivatives 3b , 5b , and 5d showed potent COX-2 inhibition with IC50 values of 0.20 ± 0.01 µM, 0.18 ± 0.01 µM, and 0.16 ± 0.01 µM, respectively, which were comparable to the standard drug Celecoxib. nih.gov Furthermore, a series of pyrazolopyrimidine derivatives were evaluated, with compounds 8a , 10c , and 13c showing potent and selective inhibition of COX-2 with inhibition percentages of 79.6%, 78.7%, and 78.9% at a concentration of 2 µM, respectively. bsu.edu.eg
| Compound/Analog | Enzyme | Activity (IC50 / % Inhibition) |
|---|---|---|
| Pyrimidine-based fluorescent inhibitor 6 | COX-2 | 1.8 µM |
| Pyrimidine-5-carbonitrile 3b | COX-2 | 0.20 ± 0.01 µM |
| Pyrimidine-5-carbonitrile 5b | COX-2 | 0.18 ± 0.01 µM |
| Pyrimidine-5-carbonitrile 5d | COX-2 | 0.16 ± 0.01 µM |
| Pyrazolopyrimidine 8a | COX-2 | 79.6% at 2 µM |
| Pyrazolopyrimidine 10c | COX-2 | 78.7% at 2 µM |
| Pyrazolopyrimidine 13c | COX-2 | 78.9% at 2 µM |
Research into the antidiabetic properties of this compound analogs has focused on their ability to inhibit key carbohydrate-metabolizing enzymes, such as α-glucosidase and α-amylase. Inhibition of these enzymes can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia.
A series of 2-amino-4,6-diarylpyrimidine derivatives demonstrated potent dual inhibition of α-glucosidase and α-amylase. tandfonline.com Specifically, compounds 4p and 6p exhibited IC50 values of 0.087 ± 0.01 μM and 0.095 ± 0.03 μM for α-glucosidase, and 0.189 ± 0.02 μM and 0.214 ± 0.03 μM for α-amylase, respectively. tandfonline.com In another study, novel 3-amino-2,4-diarylbenzo acs.orgnih.govimidazo[1,2-a]pyrimidines were synthesized and evaluated for their α-glucosidase inhibitory activities. Compound 3k showed the highest potency against both Saccharomyces cerevisiae α-glucosidase (IC50 = 16.4 ± 0.36 μM) and rat small intestine α-glucosidase (IC50 = 45.0 ± 8.2 μM). nih.gov
| Compound/Analog | Enzyme | Activity (IC50) |
|---|---|---|
| 2-amino-4,6-diarylpyrimidine 4p | α-glucosidase | 0.087 ± 0.01 μM |
| 2-amino-4,6-diarylpyrimidine 4p | α-amylase | 0.189 ± 0.02 μM |
| 2-amino-4,6-diarylpyrimidine 6p | α-glucosidase | 0.095 ± 0.03 μM |
| 2-amino-4,6-diarylpyrimidine 6p | α-amylase | 0.214 ± 0.03 μM |
| Benzo acs.orgnih.govimidazo[1,2-a]pyrimidine 3k | Saccharomyces cerevisiae α-glucosidase | 16.4 ± 0.36 μM |
| Benzo acs.orgnih.govimidazo[1,2-a]pyrimidine 3k | Rat small intestine α-glucosidase | 45.0 ± 8.2 μM |
The antioxidant potential of this compound analogs is typically assessed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This assay measures the ability of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH free radical.
Several studies have reported the antioxidant activities of pyrimidine derivatives. For instance, a series of novel pyrimidine derivatives were synthesized and evaluated for their antioxidant and cytotoxic activities. rasayanjournal.co.in Compounds PYMA1 , PYMA6 , PYMA7 , and PYMA8 showed significant antioxidant activity compared to the standard, ascorbic acid. rasayanjournal.co.in In another study, pyrido[2,3-d]pyrimidine (B1209978) derivatives were investigated, and it was found that compounds 2a (IC50 = 42 μΜ) and 2f (IC50 = 47.5 μΜ) were potent lipoxygenase inhibitors, an activity often associated with antioxidant properties. nih.gov
| Compound/Analog | Assay | Activity (IC50) |
|---|---|---|
| PYMA1, PYMA6, PYMA7, PYMA8 | DPPH radical scavenging | Significant activity |
| Pyrido[2,3-d]pyrimidine 2a | Lipoxygenase inhibition | 42 µM |
| Pyrido[2,3-d]pyrimidine 2f | Lipoxygenase inhibition | 47.5 µM |
Enzymatic Inhibition and Receptor Modulation Studies
Beyond broad biological activity screening, research on this compound analogs has delved into their specific interactions with enzymes and cellular receptors. These studies are crucial for understanding their mechanisms of action and for rational drug design.
The inhibition of enzymes such as COX-1, COX-2, α-glucosidase, and α-amylase has been a primary focus, as detailed in the anti-inflammatory and antidiabetic sections above. The IC50 values obtained from these studies provide quantitative measures of the inhibitory potency of these pyrimidine derivatives.
In the realm of receptor modulation, thienopyrimidine derivatives have been identified as antagonists of the G protein-coupled receptor 55 (GPR55), which is implicated in various physiological and pathological processes. One study identified a thienopyrimidine derivative, compound 24 , as a potent GPR55 antagonist with a submicromolar IC50 value. acs.org Another area of investigation involves the interaction of pyrimidine analogs with adenosine (B11128) receptors. A series of 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives were synthesized and found to have nanomolar and subnanomolar binding affinities for the human A1 and A2A adenosine receptors, respectively. mdpi.com For example, compounds 5 , 8 , 9 , 10 , 13 , 18 , and 19 from this series displayed high affinity for both receptor subtypes. mdpi.com
| Compound/Analog | Receptor | Activity |
|---|---|---|
| Thienopyrimidine 24 | GPR55 | Antagonist (submicromolar IC50) |
| Thiazolo[5,4-d]pyrimidine 5 | Adenosine A1/A2A | Nanomolar/subnanomolar binding affinity |
| Thiazolo[5,4-d]pyrimidine 8 | Adenosine A1/A2A | Nanomolar/subnanomolar binding affinity |
| Thiazolo[5,4-d]pyrimidine 9 | Adenosine A1/A2A | Nanomolar/subnanomolar binding affinity |
| Thiazolo[5,4-d]pyrimidine 10 | Adenosine A1/A2A | Nanomolar/subnanomolar binding affinity |
| Thiazolo[5,4-d]pyrimidine 13 | Adenosine A1/A2A | Nanomolar/subnanomolar binding affinity |
| Thiazolo[5,4-d]pyrimidine 18 | Adenosine A1/A2A | Nanomolar/subnanomolar binding affinity |
| Thiazolo[5,4-d]pyrimidine 19 | Adenosine A1/A2A | Nanomolar/subnanomolar binding affinity |
Inhibition of DNA Synthesis Pathways and Nucleic Acid Interference
Aminopyrimidine analogs have been investigated for their potential to interfere with DNA synthesis and integrity, a critical process for cell proliferation. The pyrimidine nucleus is a fundamental component of DNA and RNA, and its inhibition can lead to the disruption of DNA synthesis and cell division, ultimately resulting in cell death. mdpi.com This principle is the basis for the utility of several pyrimidine derivatives as anticancer agents. mdpi.com
One area of research has focused on novel organophosphorus aminopyrimidines as potential DNA-targeting agents. Studies have shown that certain analogs can intercalate into the DNA of methicillin-resistant Staphylococcus aureus (MRSA), forming a stable complex. This interaction is believed to block DNA replication, leading to a potent antibacterial effect. nih.gov For instance, an imidazole (B134444) derivative within this class of compounds exhibited a minimum inhibitory concentration (MIC) of 4 μg/mL against MRSA. nih.gov
Furthermore, the inhibition of enzymes crucial for nucleotide biosynthesis, such as CTP synthase, by aminopyrimidine derivatives has been linked to the disruption of DNA synthesis. google.com Research has also explored lipophilic pyrimidine nucleoside derivatives as inhibitors of tyrosyl-DNA phosphodiesterase 1 (Tdp1), a DNA repair enzyme. mdpi.com One such derivative, 2′,3′,5′-tri-O-benzoyl-5-iodouridine, demonstrated a half-maximal inhibitory concentration (IC50) of 0.6 μM for Tdp1. mdpi.com The lipophilic benzoyl groups were found to be crucial for this inhibitory activity. mdpi.com
| Compound Class | Target/Mechanism | Research Finding |
| Organophosphorus aminopyrimidines | DNA intercalation in MRSA | MIC value of 4 μg/mL for an imidazole derivative. nih.gov |
| Lipophilic pyrimidine nucleosides | Inhibition of Tdp1 | IC50 of 0.6 μM for 2′,3′,5′-tri-O-benzoyl-5-iodouridine. mdpi.com |
Specific Enzyme Inhibitions
The structural versatility of the aminopyrimidine scaffold has enabled the design of potent and selective inhibitors for a wide range of enzymes implicated in various disease processes.
Phosphodiesterases (PDEs): While direct studies on this compound analogs as PDE inhibitors are limited, research on structurally similar substituted aminopyridines has demonstrated potent inhibition of phosphodiesterase type 4 (PDE4). One such analog showed a significant inhibitory activity with a half-maximal effective concentration (HWB-TNFα) of 0.12 μM. nih.gov This suggests the potential for developing aminopyrimidine-based PDE inhibitors.
Cholinesterases: Analogs of this compound have been developed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine. Certain novel pyrimidine derivatives have shown potent inhibitory activity against AChE, with Ki values as low as 0.312 μM. acs.org In contrast, related pyridine (B92270) derivatives were found to be more potent inhibitors of BChE. acs.org Enzyme kinetic studies have revealed that some of these analogs act as non-competitive inhibitors of AChE, potentially interacting with the peripheral anionic site of the enzyme. researchgate.net
| Compound Class | Target Enzyme | Inhibition Constant (Ki) |
| Pyrimidine derivative | Acetylcholinesterase (AChE) | 0.312 ± 0.108 μM acs.org |
| Pyrimidine derivative | Acetylcholinesterase (AChE) | 0.426 ± 0.132 μM acs.org |
| Pyrimidine derivative with indole (B1671886) group | Butyrylcholinesterase (BChE) | 99 ± 71 nM acs.org |
BACE1: Substituted aminopyrimidine derivatives have been designed and synthesized as inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in Alzheimer's disease research. tandfonline.comtandfonline.com Through molecular modeling and biological assays, compounds in this series have been identified as new inhibitors of the catalytic site of BACE1. tandfonline.com The aminopyrimidine core of these molecules plays a crucial role in their placement within the active site of the enzyme. tandfonline.com
FtsZ: In the field of antibacterial research, 2,4,6-trisubstituted pyrimidines have emerged as a novel class of inhibitors targeting the filamenting temperature-sensitive mutant Z (FtsZ) protein in Staphylococcus aureus. nih.gov FtsZ is essential for bacterial cell division, making it an attractive target for new antibiotics. mdpi.com Certain amine-linked 2,4,6-trisubstituted pyrimidine derivatives have demonstrated potent antibacterial activity against methicillin-resistant S. aureus (MRSA), with minimum inhibitory concentration (MIC) values ranging from 1 to 6 μg/mL. nih.gov
| Compound Class | Target Organism | Minimum Inhibitory Concentration (MIC) |
| 2,4,6-trisubstituted pyrimidines | Methicillin-resistant S. aureus (MRSA) | 1 - 6 μg/mL nih.gov |
PI3K/mTOR: The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is common in cancer. semanticscholar.org Several aminopyrimidine-based compounds have been developed as potent dual inhibitors of PI3K and mTOR. nih.govnih.gov For example, apitolisib (B1684593) (GDC-0980), which features a 2-aminopyrimidine (B69317) core, is an effective and selective class I PI3K/mTOR inhibitor. nih.gov Thienopyrimidine derivatives have also shown potent inhibition of both PI3K and mTOR. nih.gov
DPP-IV: Dipeptidyl peptidase-IV (DPP-IV) inhibitors are a class of oral anti-hyperglycemic agents. Research has led to the identification of aminomethylpyrimidine analogs as potent DPP-IV inhibitors. lookchem.com Additionally, fused 6-(hydroxymethyl)pyrazolopyrimidine derivatives containing a β-amino ester or amide have been developed, with some showing significant DPP-IV inhibition (IC50 values ranging from 21.4 to 59.8 nM), comparable to the approved drug sitagliptin (B1680988) (IC50 = 28 nM). rjsocmed.com Dihydropyrimidine phthalimide (B116566) hybrids have also been explored as a novel class of DPP-IV inhibitors. nih.gov
| Compound Class | Target Enzyme | IC50 |
| Fused 6-(hydroxymethyl)pyrazolopyrimidine | DPP-IV | 21.4 - 59.8 nM rjsocmed.com |
FGFR4: Fibroblast growth factor receptor 4 (FGFR4) is a tyrosine kinase that has been implicated in the development of certain cancers, particularly hepatocellular carcinoma. nih.gov A series of 2-aminopyrimidine derivatives have been designed as highly selective and potent inhibitors of FGFR4. nih.gov One of the most promising compounds in this class exhibited an IC50 value of 2.6 nM for FGFR4 and a dissociation constant (Kd) of 3.3 nM, while showing no significant activity against other FGFR isoforms. nih.gov Another study on 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) derivatives also identified selective FGFR4 inhibitors. nih.gov
| Compound | Target Enzyme | IC50 | Kd |
| 2-aminopyrimidine derivative (2n) | FGFR4 | 2.6 nM nih.gov | 3.3 nM nih.gov |
Ion Channel Modulation
Analogs of this compound, particularly 4-aminopyridine (B3432731) derivatives, have been extensively studied as modulators of ion channels, specifically voltage-gated potassium (K+) channels. nih.gov These channels are crucial for regulating neuronal excitability. biorxiv.org In conditions such as multiple sclerosis, where demyelination exposes these channels, their blockade can improve nerve impulse conduction. nih.gov
Research on novel 4-aminopyridine derivatives has demonstrated their ability to block Shaker K+ channels. nih.gov The potency of these derivatives is influenced by the nature and position of substituents on the aminopyridine ring. For example, 3-methyl-4-aminopyridine was found to be approximately 7-fold more potent than the parent compound, 4-aminopyridine. nih.gov The blocking action of these compounds is voltage-dependent, indicating that the channel must be in an open conformation for the inhibitor to bind within the channel pore. nih.gov The blockade of these channels leads to membrane depolarization, which can subsequently affect other voltage-gated ion channels, such as calcium channels. mdpi.com
| Compound | Target Channel | Relative Potency |
| 3-methyl-4-aminopyridine | Shaker K+ channel | ~7-fold more potent than 4-aminopyridine nih.gov |
| 3-methoxy-4-aminopyridine | Shaker K+ channel | ~3- to 4-fold less potent than 4-aminopyridine nih.gov |
| 3-trifluoromethyl-4-aminopyridine | Shaker K+ channel | ~3- to 4-fold less potent than 4-aminopyridine nih.gov |
Investigations into the Mechanism of Action at the Molecular and Cellular Level
Understanding the precise molecular and cellular mechanisms by which this compound analogs exert their effects is crucial for their development as research tools and potential therapeutic agents. These investigations often involve a combination of computational modeling and experimental validation.
Target Identification and Validation
A primary focus of research has been the identification and validation of the specific molecular targets of these compounds. For enzyme inhibitors, this involves confirming direct binding and inhibition of the target enzyme. For instance, molecular docking studies have been employed to predict and analyze the binding modes of aminopyrimidine derivatives within the active sites of enzymes like BACE1, cholinesterases, and FtsZ. acs.orgtandfonline.comnih.gov In the case of FtsZ inhibitors, saturation transfer difference NMR has been used to experimentally verify the interaction between the compound and the FtsZ protein. nih.gov For FGFR4 inhibitors, X-ray crystallography has been utilized to confirm the covalent modification of a specific cysteine residue (Cys552) within the enzyme by the inhibitor. figshare.com
Cellular Pathway Perturbation Analysis
Beyond direct target engagement, researchers investigate how these compounds affect downstream cellular signaling pathways. For PI3K/mTOR inhibitors, Western blot analysis is a common technique used to assess the phosphorylation status of key downstream effectors such as Akt and S6 ribosomal protein. semanticscholar.org A reduction in the phosphorylation of these proteins provides evidence that the inhibitor is effectively blocking the PI3K/mTOR pathway within the cell. semanticscholar.org Similarly, for FGFR4 inhibitors, a decrease in the phosphorylation of FGFR4 itself (pFGFR4) is a key indicator of target engagement and pathway inhibition in cellular models. figshare.com
In the context of DNA synthesis inhibition, studies on organophosphorus aminopyrimidines have explored their ability to disturb the cell membrane of bacteria in addition to their DNA-intercalating properties. nih.gov For compounds that modulate ion channels, such as 4-aminopyridine analogs, cellular studies have focused on measuring changes in intracellular ion concentrations and plasma membrane potential to understand the downstream consequences of channel blockade. mdpi.com
In Vivo Efficacy Studies in Preclinical Models
The evaluation of this compound analogs in preclinical animal models provides critical information about their potential biological effects in a whole-organism context. These studies focus on research outcomes and the demonstration of in vivo activity.
For PI3K/mTOR inhibitors, in vivo efficacy has been demonstrated in xenograft models of cancer. nih.gov Lead compounds have shown the ability to inhibit pathway markers in vivo and produce significant anti-tumor effects in models where the PI3K pathway is deregulated. semanticscholar.orgnih.gov
In the area of FGFR4 inhibition, selective 2-aminopyrimidine derivatives have been shown to inhibit tumor growth in preclinical models of hepatocellular carcinoma. figshare.com Correlative studies have demonstrated a link between target occupancy by the inhibitor, inhibition of pFGFR4 in vivo, and subsequent tumor regression. figshare.com One study utilized a chick chorioallantoic membrane (CAM) tumor model to show that a 2-amino-4,6-dimethylpyrimidin-5-ol derivative could inhibit the growth of xenografted Hep3B tumors. nih.gov
Preclinical models have also been used to evaluate the in vivo effects of cholinesterase inhibitors based on the aminopyrimidine scaffold. In a passive avoidance test, which assesses learning and memory, synthesized analogs demonstrated a significant reversal of scopolamine-induced amnesia, an effect comparable to the standard drug rivastigmine. researchgate.net
For PDE4 inhibitors with an aminopyridine core, in vivo activity has been demonstrated in models of bronchoconstriction. One compound was found to be active in both ovalbumin-induced bronchoconstriction in guinea pigs and ascaris-induced bronchoconstriction in sheep. nih.gov
| Compound Class | Preclinical Model | Research Outcome |
| (Thienopyrimidin-2-yl)aminopyrimidines | Cancer Xenograft Models | Efficacious in models with deregulated PI3K pathway. nih.gov |
| 2-aminopyrimidine derivatives | Orthotopic and Sorafenib-Resistant HCC Models | Tumor regression observed. figshare.com |
| 2-amino-4,6-dimethylpyrimidin-5-ol derivative | Hep3B-Xenografted CAM Tumor Model | Inhibition of tumor growth. nih.gov |
| 4-aminopyridine semicarbazones | Passive Avoidance Test (Rat) | Significant reversal of scopolamine-induced amnesia. researchgate.net |
| Substituted aminopyridine | Ovalbumin-Induced Bronchoconstriction (Guinea Pig) | 54% inhibition at 0.1 mg/kg. nih.gov |
| Substituted aminopyridine | Ascaris-Induced Bronchoconstriction (Sheep) | 64% (early phase) and 97% (late phase) inhibition at 0.5 mg/kg. nih.gov |
Advanced Analytical Methodologies for Research on 2,5 Dimethylpyrimidin 4 Amine
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental analytical technique for separating components from a mixture. excedr.com The separation is based on the differential distribution of the components between a stationary phase and a mobile phase. excedr.com For a compound like 2,5-Dimethylpyrimidin-4-amine, various chromatographic methods are employed to ensure purity and accurate quantification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds like aminopyrimidines. It is widely used for purity assessment and quantitative analysis due to its high resolution, sensitivity, and reproducibility. researchgate.netsciex.com In the context of this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective approach.
In RP-HPLC, a nonpolar stationary phase (commonly C18-silica) is used with a polar mobile phase, usually a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. The purity of this compound can be determined by monitoring the elution profile, where impurities would appear as distinct peaks from the main compound peak. Quantitative analysis is achieved by creating a calibration curve from standards of known concentration and comparing the peak area of the analyte.
Key Research Findings:
Purity Determination: HPLC with a Diode-Array Detector (DAD) is highly effective for purity checks, as it can detect and spectrally identify impurities. For instance, in the analysis of related pyrimidine (B1678525) derivatives, impurities such as unreacted starting materials or side-products are readily separated and quantified.
Method Versatility: Liquid chromatography is considered a reliable and efficient method, often faster than gas chromatography for polar analytes and for separating structural isomers. lcms.cz
Quantitative Accuracy: When coupled with mass spectrometry, HPLC methods provide the sensitivity and specificity required for trace-level quantification in complex matrices like biological fluids or environmental samples. mdpi.com
Table 1: Typical HPLC Parameters for Analysis of Aminopyrimidines
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Provides a nonpolar stationary phase for reversed-phase separation. |
| Mobile Phase | Acetonitrile/Water gradient | Elutes compounds based on polarity. A gradient allows for the separation of a wider range of analytes. |
| Flow Rate | 1.0 mL/min | Ensures optimal separation efficiency and peak shape. |
| Detector | UV/DAD at ~254 nm | Aromatic pyrimidine ring absorbs UV light, allowing for detection and quantification. |
| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. |
| Temperature | Ambient or controlled (e.g., 30 °C) | Maintains consistent retention times. |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. excedr.com Since this compound is a primary amine with polar characteristics, it may exhibit poor peak shape and column adsorption in its underivatized form. jfda-online.comiu.edu Therefore, chemical derivatization is often required to increase its volatility and thermal stability, making it suitable for GC analysis. researchgate.net
Derivatization involves reacting the amine group with a specific reagent to form a less polar, more volatile derivative. jfda-online.com Common methods include silylation (e.g., with BSTFA) or acylation (e.g., with TFAA), which replace the active hydrogen on the amine group. jfda-online.comresearchgate.net This process not only improves chromatographic performance but can also enhance detection sensitivity, especially with an electron-capture detector (ECD) if fluorinated acylating agents are used. researchgate.net
Key Research Findings:
Improved Chromatography: Derivatization of primary amines drastically improves their chromatographic behavior, leading to sharper, more symmetrical peaks and preventing irreversible column adsorption. jfda-online.comiu.edu
Enhanced Detectability: Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) introduces electron-capturing groups, which significantly enhances the response of an ECD. researchgate.net
Structural Confirmation: When coupled with a mass spectrometer, GC-MS analysis of the derivatives provides valuable structural information based on characteristic fragmentation patterns. researchgate.net
Table 2: Common Derivatization Reagents for GC Analysis of Amines
| Derivatization Agent | Abbreviation | Target Functional Group | Derivative Formed | Key Advantage |
|---|---|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -NH₂, -OH | Trimethylsilyl (TMS) | Forms volatile and stable derivatives; by-products are volatile. researchgate.net |
| Trifluoroacetic Anhydride | TFAA | -NH₂, -OH | Trifluoroacetyl | Highly reactive; produces derivatives suitable for sensitive ECD detection. jfda-online.com |
Coupling chromatographic separation with mass spectrometry (MS) creates a powerful hyphenated technique that provides both separation and identification capabilities. researchgate.netnih.gov
LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry is the technique of choice for analyzing non-volatile and polar compounds like this compound in complex mixtures. mdpi.com It offers high sensitivity and selectivity, making it ideal for metabolomics and bioanalytical studies. ekb.eg The initial MS stage selects the parent ion (e.g., the protonated molecule [M+H]⁺), which is then fragmented in a collision cell, and the resulting product ions are analyzed by the second MS stage. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and quantitative. waters.com
GC-MS: Gas Chromatography-Mass Spectrometry is used for the analysis of volatile compounds or, as discussed, volatile derivatives of polar molecules. lcms.cz It provides excellent separation efficiency and generates reproducible mass spectra that can be compared against established libraries (e.g., NIST) for confident compound identification. lcms.cz
Q-TOF LC-MS: Quadrupole Time-of-Flight LC-MS combines a quadrupole mass analyzer with a high-resolution time-of-flight analyzer. waters.com This technology provides highly accurate mass measurements (typically within 5 ppm), which allows for the determination of the elemental composition of the parent ion and its fragments. lcms.czlcms.cz This capability is invaluable for identifying unknown metabolites or degradation products of this compound without the need for reference standards. researchgate.net The exact mass of this compound (C₆H₉N₃) is 123.0796 Da, a value that can be precisely confirmed with Q-TOF MS. nih.gov
Table 3: Comparison of Coupled Chromatographic Techniques
| Technique | Analyte Type | Key Advantage | Application for this compound |
|---|---|---|---|
| LC-MS/MS | Polar, Non-volatile | High sensitivity and selectivity (MRM) | Quantification in biological fluids; metabolite identification. nih.gov |
| GC-MS | Volatile, Semi-volatile | Excellent separation, library matching | Analysis of volatile derivatives for purity and identification. lcms.cz |
| Q-TOF LC-MS | Wide range | High-resolution accurate mass (HRAM) | Unambiguous formula determination of the parent compound and its metabolites. waters.comresearchgate.net |
Capillary Electrophoresis (CE) for High-Resolution Separations
Capillary Electrophoresis (CE) is a family of separation techniques that use high voltages to separate ions in a narrow-bore capillary. sciex.com For charged species like protonated amines, Capillary Zone Electrophoresis (CZE) is a particularly effective mode. libretexts.org In CZE, analytes are separated based on their charge-to-size ratio as they migrate within an electric field. libretexts.org
The analysis of amines like this compound by CE requires an acidic buffer (e.g., phosphate (B84403) buffer at pH 2.5) to ensure the amine group is fully protonated. kapillarelektrophorese.eu CE offers extremely high separation efficiencies, requires minimal sample and reagent volumes, and provides rapid analysis times, making it an excellent alternative or complementary technique to HPLC. sciex.comnih.gov
Key Research Findings:
High Efficiency: CE can generate several hundred thousand theoretical plates, leading to very sharp peaks and excellent resolution of closely related compounds. sciex.com
Versatility: Different modes of CE, such as Micellar Electrokinetic Capillary Chromatography (MEKC), can be used to separate both neutral and charged species. nih.gov
Low Consumption: The technique is cost-effective and environmentally friendly due to its low consumption of samples and reagents. libretexts.org
Table 4: General Capillary Zone Electrophoresis (CZE) Conditions for Amine Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Capillary | Fused Silica (e.g., 50 µm ID, 50 cm length) | Provides the channel for electrophoretic separation. |
| Electrolyte | Phosphate buffer, pH 2.5 | Ensures analytes are fully protonated and provides a conductive medium. kapillarelektrophorese.eu |
| Voltage | 20-30 kV | Driving force for the separation. |
| Detection | Direct UV at ~254 nm or Indirect UV | Aromatic amines can be detected directly; aliphatic amines may require indirect detection. kapillarelektrophorese.eu |
| Injection | Hydrodynamic (Pressure) | Introduces a small, precise plug of the sample into the capillary. horiba.com |
Electrochemical Methods for Redox Characterization
Electrochemical methods, such as Cyclic Voltammetry (CV), can be used to investigate the redox properties of electroactive molecules. While not a separation technique, CV provides valuable information about the oxidation and reduction potentials of a compound. For a molecule containing a pyrimidine ring and an amino group, these methods can probe its susceptibility to electron transfer reactions.
In a CV experiment, the potential applied to a working electrode is swept linearly in a cyclic manner, and the resulting current is measured. The resulting voltammogram shows peaks corresponding to oxidation and reduction events, providing insight into the electrochemical stability and potential reactivity of the compound. Research on polymers containing pyrimidine units has utilized CV to determine their electrochemical energy gaps and characterize their semiconductive properties. icm.edu.pl This approach could be adapted to study the intrinsic redox behavior of this compound.
Table 5: Information Obtainable from Cyclic Voltammetry
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Oxidation Potential (Epa) | The potential at which the compound is oxidized. | Indicates the ease of removing electrons, relevant to metabolic oxidation or material degradation. |
| Reduction Potential (Epc) | The potential at which the compound is reduced. | Indicates the ease of adding electrons, relevant to potential metabolic reduction pathways. |
| Reversibility | Whether the redox process can be reversed. | Provides information on the stability of the radical ions formed upon oxidation or reduction. |
| Electrochemical Band Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO). | Characterizes the electronic properties of the molecule, relevant in materials science applications. icm.edu.pl |
Bioanalytical Techniques for Interaction Studies (e.g., SPR, ITC)
When investigating this compound as a potential ligand for a biological target (e.g., a protein or enzyme), bioanalytical techniques that measure molecular interactions are essential. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two powerful, label-free methods for this purpose. nih.gov
Surface Plasmon Resonance (SPR): SPR is an optical technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. nih.govmdpi.com The binding event causes a change in the refractive index at the surface, which is detected as a shift in the SPR angle. nih.gov This allows for the determination of kinetic parameters, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated. nih.gov A common method for immobilization is amine coupling, where a protein target is covalently linked to the sensor chip surface. nih.gov
Isothermal Titration Calorimetry (ITC): ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. malvernpanalytical.com In an ITC experiment, a solution of the ligand (e.g., this compound) is titrated into a solution containing the macromolecule of interest. malvernpanalytical.com Each injection produces a heat pulse that is integrated to generate a binding isotherm. Analysis of this isotherm yields the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding, providing a complete thermodynamic profile of the interaction. nih.gov
Table 6: Key Parameters from Bioanalytical Interaction Studies
| Technique | Key Parameters Measured | Information Provided |
|---|---|---|
| Surface Plasmon Resonance (SPR) | ka (association rate)kd (dissociation rate)KD (affinity) | Real-time kinetics of binding and dissociation; binding affinity. nih.gov |
| Isothermal Titration Calorimetry (ITC) | KD (affinity)n (stoichiometry)ΔH (enthalpy)ΔS (entropy) | Complete thermodynamic profile of the binding interaction; driving forces (enthalpic vs. entropic). malvernpanalytical.com |
Future Perspectives and Research Directions
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies for Enhanced Functionality
The systematic exploration of Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) is fundamental to optimizing the therapeutic efficacy of 2,5-Dimethylpyrimidin-4-amine derivatives. slideshare.netashp.org SAR studies investigate how modifications to the chemical structure of a molecule influence its biological activity, providing a roadmap for designing more potent and selective compounds. slideshare.netresearchgate.net For instance, modifying the methyl groups at the C2 and C5 positions or the amine group at the C4 position of the pyrimidine (B1678525) ring can significantly impact a compound's interaction with its biological target. tandfonline.com
A key strategy in SAR studies involves the synthesis and evaluation of a series of analogs where specific parts of the lead compound, in this case, a this compound derivative, are systematically altered. slideshare.net For example, research on other aminopyrimidine scaffolds has shown that introducing different substituents can modulate activity against various targets. mdpi.commdpi.com
Rational Design and Synthesis of Next-Generation Aminopyrimidine Derivatives
The insights gained from SAR and SPR studies fuel the rational design and synthesis of new generations of aminopyrimidine derivatives with improved therapeutic profiles. biointerfaceresearch.com This process involves a multidisciplinary approach that combines computational modeling with synthetic organic chemistry to create molecules with desired biological activities and drug-like properties. biointerfaceresearch.comresearchgate.net
Ligand-based design strategies, which utilize the structural information of known active molecules, are often employed to generate novel derivatives. biointerfaceresearch.com For example, by using the structures of FDA-approved drugs as templates, researchers can design new aminopyrimidine compounds with potentially enhanced efficacy and reduced toxicity. biointerfaceresearch.com The synthesis of these designed molecules often involves multi-step reaction sequences, which may include condensation reactions and various coupling techniques to introduce desired functional groups onto the pyrimidine core. chemrj.orgrsc.orgbiomedpharmajournal.org
Recent advancements have focused on creating derivatives that can act as inhibitors for various protein kinases, which are crucial targets in cancer therapy. mdpi.comresearchgate.net The design of these inhibitors often involves creating molecules that can fit into the ATP-binding pocket of the target kinase, thereby blocking its activity. mdpi.com
Integration of Computational and Experimental Approaches for Drug Discovery and Development
The synergy between computational and experimental methods has revolutionized the drug discovery and development pipeline. researchgate.netllnl.gov In silico techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, allow for the rapid screening of large virtual libraries of compounds to identify promising candidates. biointerfaceresearch.commdpi.com
Molecular docking simulations predict the binding affinity and orientation of a ligand within the active site of a target protein, providing valuable insights into the molecular interactions that govern biological activity. mdpi.combiointerfaceresearch.com This information helps in prioritizing compounds for synthesis and experimental testing. QSAR models, on the other hand, establish a mathematical relationship between the chemical structure and biological activity of a series of compounds, enabling the prediction of the activity of new, unsynthesized molecules. mdpi.com
These computational predictions are then validated through experimental assays. llnl.gov Techniques like Surface Plasmon Resonance (SPR) can be used to quantify the binding kinetics of a compound to its target protein. nih.govresearchgate.net This integrated approach accelerates the identification of lead compounds and facilitates their optimization into clinical candidates. researchgate.net
Exploration of Novel Therapeutic Avenues and Biological Targets
While aminopyrimidine derivatives have shown significant promise as anticancer and antimalarial agents, ongoing research is exploring their potential in other therapeutic areas. chemrj.orggoogle.com The versatility of the pyrimidine scaffold makes it a valuable platform for developing drugs against a wide range of diseases. mdpi.com
New biological targets for aminopyrimidine derivatives are continually being identified. For example, research has pointed to their potential as inhibitors of Bruton's tyrosine kinase (Btk), which is implicated in autoimmune and inflammatory diseases. google.com Other studies have explored their activity against various enzymes and receptors involved in neurological disorders and infectious diseases. mdpi.comchemrj.org The discovery of novel 2-aminopyridine (B139424) derivatives as dual inhibitors of ROS1 and ALK, including drug-resistant mutants, highlights the potential for developing targeted therapies. tandfonline.com
The exploration of dual-target inhibitors, where a single molecule is designed to interact with two different biological targets, is an emerging strategy to combat complex diseases and overcome drug resistance. researchgate.net
Development of Personalized Medicine Strategies based on Pyrimidine Scaffolds
The future of medicine lies in a personalized approach, where treatments are tailored to the individual genetic makeup of a patient. Pyrimidine-based scaffolds are well-suited for the development of such personalized therapies. For instance, in cancer treatment, the effectiveness of a kinase inhibitor can depend on the specific mutations present in the patient's tumor. researchgate.net
By designing pyrimidine derivatives that selectively target these mutated kinases, it is possible to develop more effective and less toxic treatments. tandfonline.com The development of companion diagnostics, which can identify patients who are most likely to respond to a particular drug, will be crucial for the successful implementation of these personalized medicine strategies.
The integration of genomic data with drug design will enable the creation of highly specific therapies based on pyrimidine scaffolds, heralding a new era of precision medicine.
Q & A
Q. 1.1. What are the key synthetic methodologies for 2,5-Dimethylpyrimidin-4-amine, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example:
- Nucleophilic substitution : Analogous to fluorinated pyridine derivatives (e.g., 3,5-Difluoro-4-methylpyridin-2-amine), substitution at the pyrimidine ring can be achieved using methylamine under controlled temperatures (60–80°C) in polar aprotic solvents like DMF.
- Coupling reactions : As seen in pyrimidine-based CDK2 inhibitors, Buchwald-Hartwig amination or palladium-catalyzed cross-coupling can introduce amine groups. Reaction optimization (e.g., catalyst loading, ligand selection) is critical to minimize byproducts.
Key Considerations : - Purification : Column chromatography or recrystallization (using ethanol/water mixtures) improves purity.
- Yield optimization : Excess methylamine (1.5–2.0 equivalents) and inert atmosphere (N₂/Ar) reduce side reactions.
Q. 1.2. How can spectroscopic techniques (NMR, HRMS) be employed to confirm the structure of this compound?
Methodological Answer:
- ¹H NMR : The amine proton (-NH₂) typically appears as a broad singlet at δ 5.5–6.5 ppm. Methyl groups (2-CH₃ and 5-CH₃) show singlets at δ 2.2–2.5 ppm due to equivalent environments.
- ¹³C NMR : Pyrimidine carbons resonate at δ 150–160 ppm (C4-amine), with methyl carbons at δ 20–25 ppm.
- HRMS : Accurate mass analysis (e.g., [M+H]⁺) confirms molecular formula (C₆H₁₀N₃). Deviations >3 ppm require re-evaluation of synthetic steps.
Advanced Research Questions
Q. 2.1. How can computational modeling (DFT, molecular docking) predict the reactivity or biological interactions of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the C4-amine group may act as a hydrogen-bond donor in biological systems.
- Molecular docking : Simulate interactions with target proteins (e.g., kinases). Use software like AutoDock Vina to assess binding affinity. Compare results with experimental IC₅₀ values to validate models.
Data Interpretation : - Contradictions between computational predictions and experimental results (e.g., lower-than-expected binding affinity) may arise from solvent effects or protein flexibility. Use molecular dynamics (MD) simulations to refine models.
Q. 2.2. How should researchers address heterogeneity in meta-analyses of this compound’s physicochemical properties across studies?
Methodological Answer:
- Quantify heterogeneity : Apply Higgins’ I² statistic to assess variability in reported data (e.g., melting points, solubility). I² >50% indicates significant heterogeneity, necessitating subgroup analysis (e.g., by synthesis method).
- Sensitivity analysis : Exclude outliers (e.g., studies using non-standard purification methods) to evaluate robustness.
Example : If melting points vary by >10°C across studies, re-examine crystallization solvents or heating rates in protocols.
Q. 2.3. What strategies resolve contradictions in reported biological activity of this compound derivatives?
Methodological Answer:
- Dose-response reevaluation : Ensure assays use consistent concentrations (e.g., 1–100 µM) and controls (e.g., DMSO vehicle). Discrepancies in IC₅₀ values may stem from cell-line variability.
- Mechanistic studies : Use competitive binding assays (e.g., SPR, ITC) to verify target engagement. For instance, conflicting kinase inhibition data might arise from off-target effects.
Experimental Design Considerations
Q. 3.1. How to design a stability study for this compound under varying pH and temperature conditions?
Methodological Answer:
- pH stability : Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours.
- Thermal stability : Use TGA/DSC to assess decomposition temperatures. Store samples at 4°C, 25°C, and 40°C for 1 month, analyzing purity monthly.
Q. 3.2. What in vitro assays are suitable for evaluating the cytotoxicity of this compound derivatives?
Methodological Answer:
- MTT assay : Treat cancer cell lines (e.g., HeLa, MCF-7) with derivatives (1–100 µM) for 48 hours. Normalize viability to untreated controls.
- Selectivity index : Compare IC₅₀ values in cancer vs. non-cancerous cells (e.g., HEK293) to identify selective toxicity.
Data Presentation Guidelines
- Tables : Include columns for synthesis method, yield, purity (HPLC%), and spectral data (e.g., NMR shifts).
- Figures : Use crystal structures (if available) or docking poses to illustrate molecular interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



